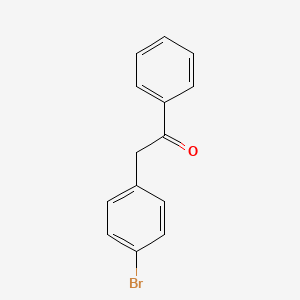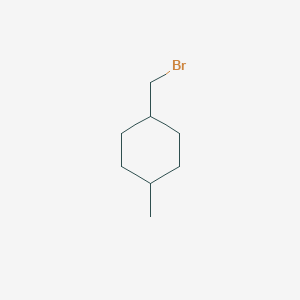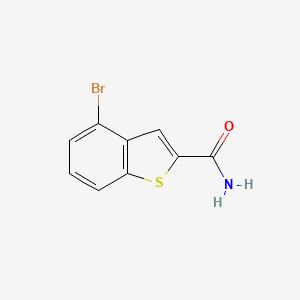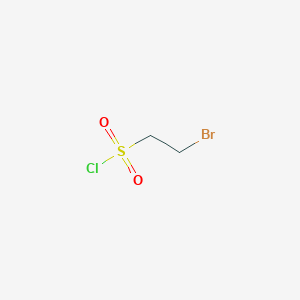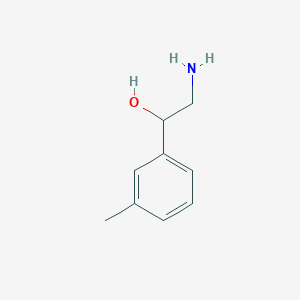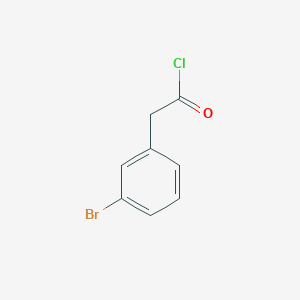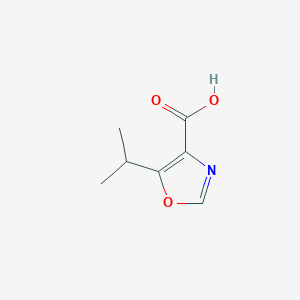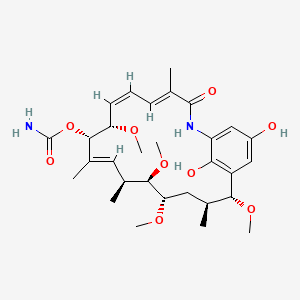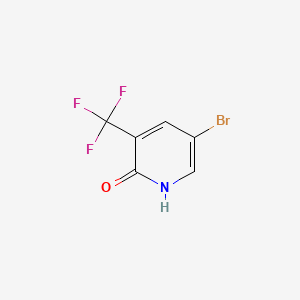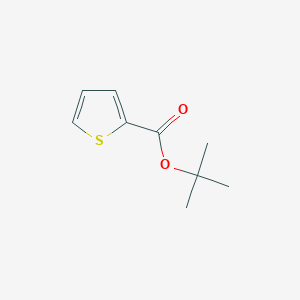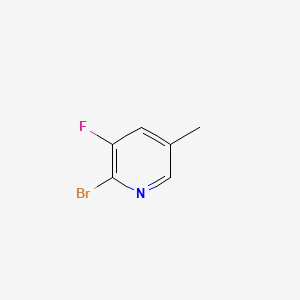
2-Bromo-3-fluoro-5-methylpyridine
概要
説明
2-Bromo-3-fluoro-5-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their potential biological activities and applications in drug discovery. The presence of bromine, fluorine, and a methyl group on the pyridine ring can influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of halogenated pyridines often involves multistep reactions, where the position of the halogens on the pyridine ring is crucial for the desired reactivity. For instance, the development of 2-isocyanopyridines has shown that 2-bromo-6-isocyanopyridine is an optimal reagent due to its stability and synthetic efficiency, which could be related to the synthesis of 2-bromo-3-fluoro-5-methylpyridine derivatives . Additionally, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation followed by reaction with trimethylborate suggests a possible synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly affect the electronic distribution and overall geometry of the molecule. Quantum mechanical and spectroscopic studies of similar compounds, such as 2-Amino-3-bromo-5-nitropyridine, provide insights into the vibrational frequencies, molecular equilibrium geometry, and electronic characteristics of these molecules .
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including palladium-catalyzed amination, which is a key step in the synthesis of amino-substituted pyridines . The chemoselective functionalization of halopyridines, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrates the ability to selectively substitute different halogen positions under specific conditions . Moreover, the use of halogen dance reactions to synthesize pentasubstituted pyridines indicates the versatility of halogenated pyridines in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-3-fluoro-5-methylpyridine would be influenced by the halogen atoms and the methyl group attached to the pyridine ring. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The presence of bromine and fluorine could also enhance the compound's ability to participate in halogen bonding, which is relevant in drug-receptor interactions. Theoretical calculations, such as those performed for 2-Amino-3-bromo-5-nitropyridine, can predict properties like hardness, softness, and electrophilicity, which are indicative of the compound's reactivity .
Relevant Case Studies
Case studies involving halogenated pyridines often focus on their application in drug discovery and development. For example, derivatives of 3-Amino-2-methylpyridine have been identified as ligands for the BAZ2B bromodomain, highlighting the importance of pyridine derivatives in targeting protein domains . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines for potential use in positron emission tomography (PET) imaging is another application of halogenated pyridines in medicinal chemistry .
科学的研究の応用
Chemoselective Functionalization
Research demonstrates the chemoselective functionalization of halogenated pyridines, closely related to 2-Bromo-3-fluoro-5-methylpyridine. These functionalization processes are crucial in synthesizing various chemical compounds for medicinal chemistry research. For instance, Stroup et al. (2007) explored the catalytic amination of 5-bromo-2-chloro-3-fluoropyridine, which is similar in structure to 2-Bromo-3-fluoro-5-methylpyridine, highlighting the selective substitution processes under specific conditions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Halogen-rich Intermediate Synthesis
Another significant application is in the synthesis of halogen-rich intermediates for creating complex pyridine compounds. Wu et al. (2022) describe the synthesis of halogen-rich pyridine isomers, which serve as potential building blocks in medicinal chemistry, using halogen dance reactions. This research contributes to understanding the utility of halogen-substituted pyridines like 2-Bromo-3-fluoro-5-methylpyridine in synthesizing new chemical entities (Wu, Porter, Frennesson, & Saulnier, 2022).
Silyl-Mediated Halogen Exchange
The silyl-mediated halogen/halogen exchange in pyridines, as researched by Schlosser and Cottet (2002), is pertinent to understanding the chemical behavior of compounds like 2-Bromo-3-fluoro-5-methylpyridine. This study provides insights into the halogen exchange reactions and their specificity depending on the position of the halogen atoms in the pyridine ring (Schlosser & Cottet, 2002).
Synthesis of Disubstituted Fluoropyridines
Research by Sutherland and Gallagher (2003) on the versatile synthesis of disubstituted fluoropyridines, involving bromo and fluoro groups, offers insights into the potential chemical reactions and applications of 2-Bromo-3-fluoro-5-methylpyridine. Their study demonstrates the efficient synthesis of various substituted pyridines, which are valuable in pharmaceutical and chemical research (Sutherland & Gallagher, 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-3-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTPYXPSXKTDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543215 | |
| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-5-methylpyridine | |
CAS RN |
34552-16-4 | |
| Record name | 2-Bromo-3-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



